3-[(3-Bromophenyl)methyl]piperidine

Epigenetics Bromodomain inhibition BRPF chemical probe

3-[(3-Bromophenyl)methyl]piperidine (CAS 1158746-68-9, molecular formula C₁₂H₁₆BrN, molecular weight 254.17 g/mol) is a 3-substituted piperidine derivative bearing a meta-bromobenzyl substituent at the piperidine C-3 position. It belongs to the class of benzylpiperidine analogues widely employed as intermediates in medicinal chemistry and chemical biology.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
Cat. No. B12435295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromophenyl)methyl]piperidine
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC(=CC=C2)Br
InChIInChI=1S/C12H16BrN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2
InChIKeyOQMGNSSAEYCFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Bromophenyl)methyl]piperidine (CAS 1158746-68-9): Procurable Piperidine Research Scaffold


3-[(3-Bromophenyl)methyl]piperidine (CAS 1158746-68-9, molecular formula C₁₂H₁₆BrN, molecular weight 254.17 g/mol) is a 3-substituted piperidine derivative bearing a meta-bromobenzyl substituent at the piperidine C-3 position . It belongs to the class of benzylpiperidine analogues widely employed as intermediates in medicinal chemistry and chemical biology . The compound features a secondary amine within the piperidine ring, distinguishing it from its N-substituted regioisomer 1-[(3-bromophenyl)methyl]piperidine (CAS 59507-40-3), which possesses a tertiary amine [1]. The presence of the bromine atom at the meta position of the phenyl ring provides a synthetic handle for further functionalisation via cross-coupling chemistries, while the secondary amine offers distinct reactivity and target engagement profiles relative to N-alkylated counterparts .

Why 3-[(3-Bromophenyl)methyl]piperidine Cannot Be In-Class Substituted Without Consequence


Piperidine benzyl derivatives with identical molecular formulae can exhibit profoundly divergent biological activity profiles owing to the regioisomeric position of attachment (C-2, C-3, C-4, or N-1) and the halogen substitution pattern (ortho, meta, or para) on the phenyl ring . For 3-[(3-bromophenyl)methyl]piperidine specifically, the C-3 attachment of the benzyl group to the piperidine ring and the retention of a free secondary amine create a binding pharmacophore distinct from the N-substituted isomer 1-[(3-bromophenyl)methyl]piperidine, which presents a tertiary amine and altered conformational flexibility . The meta-bromine on the phenyl ring further differentiates this scaffold from para-bromo analogues (e.g., 3-(4-bromobenzyl)piperidine) in terms of steric and electronic properties, which in turn modulate target recognition, selectivity windows across bromodomain family members, and monoamine transporter engagement . The following evidence guide quantifies these differentiation dimensions to inform scientific selection and procurement decisions.

3-[(3-Bromophenyl)methyl]piperidine: Quantitative Differentiation Evidence Guide


BRPF Bromodomain Selectivity: 23-Fold BRPF1 over BRPF2 and 117-Fold over BRPF3

3-[(3-Bromophenyl)methyl]piperidine (reported as CHEMBL4067436/BDBM50249772) exhibits a graded selectivity profile across the BRPF bromodomain family: IC₅₀ = 65 nM against BRPF1 (Peregrin), IC₅₀ = 1,400 nM against BRPF2-BRD1, and IC₅₀ = 7,600 nM against BRPF3, all measured in BROMOscan assays using recombinant proteins expressed in E. coli BL21 after 1 h incubation [1]. This yields a 23-fold selectivity for BRPF1 over BRPF2 and a 117-fold selectivity for BRPF1 over BRPF3 within the same assay platform [1]. By comparison, the structurally distinct BRPF inhibitor PFI-4 (a non-benzylpiperidine chemotype) achieves an IC₅₀ of 80 nM against BRPF1 with >100-fold selectivity over BRPF2, BRPF3, and BRD4, establishing a comparable selectivity magnitude but via a different chemical scaffold [2]. No comparable BRPF selectivity data are available for the N-substituted isomer 1-[(3-bromophenyl)methyl]piperidine, which lacks the secondary amine pharmacophore and thus would be predicted to exhibit a divergent BRPF binding profile [3].

Epigenetics Bromodomain inhibition BRPF chemical probe

Dopamine Transporter (DAT) Inhibition: 4,100 nM IC₅₀ vs. 6,360 nM for Unsubstituted 2-Benzylpiperidine

3-[(3-Bromophenyl)methyl]piperidine (CHEMBL4101155/BDBM50250559) inhibits [³H]-dopamine reuptake at the human dopamine transporter (DAT) with an IC₅₀ of 4,100 nM, measured in HEK293 cells expressing human DAT after 5 min preincubation followed by [³H]-dopamine addition [1]. For context, the unsubstituted 2-benzylpiperidine (a structurally simpler benzylpiperidine) has a reported DAT affinity (Ki) of 6,360 nM and functional inhibition IC₅₀ ranging from 3,780 to 8,800 nM [2]. The meta-bromine substitution on the phenyl ring of 3-[(3-bromophenyl)methyl]piperidine thus produces a DAT IC₅₀ that is approximately 35% more potent than the Ki of unsubstituted 2-benzylpiperidine, although this comparison must be interpreted cautiously given the different attachment positions (C-3 vs. C-2) and the different assay readouts (IC₅₀ vs. Ki) [1][2]. No DAT activity data are publicly available for the N-substituted isomer 1-[(3-bromophenyl)methyl]piperidine or for the para-bromo regioisomer 3-(4-bromobenzyl)piperidine, making this DAT IC₅₀ a distinguishing quantitative feature of the target compound [3].

Monoamine transporters Dopamine reuptake Neuropharmacology

BRD4 BD1 Bromodomain Binding: Kd = 3,300 nM Confirmed by ITC, with BD2 Selectivity Window

3-[(3-Bromophenyl)methyl]piperidine (CHEMBL3770724/BDBM50148603) binds the BRD4 bromodomain 1 (BD1) with a dissociation constant Kd of 3,300 nM (3.3 µM), determined by isothermal titration calorimetry (ITC) using recombinant poly-His-tagged BRD4 BD1 expressed in E. coli BL21(DE3) [1]. Additionally, binding affinity to BRD4 BD2 was measured at Kd = 0.300 nM by BROMOscan assay, indicating a pronounced selectivity for the BD2 domain over BD1 (approximately 11,000-fold) [2]. By contrast, the N-substituted isomer 1-[(3-bromophenyl)methyl]piperidine (CAS 59507-40-3) has not been profiled for BRD4 binding in publicly curated databases, and PI3K isoform profiling reveals its primary activity lies in kinase inhibition rather than bromodomain engagement: IC₅₀ PI3Kα = 662 nM, PI3Kβ = 1,030 nM, PI3Kγ = 44,100 nM, PI3Kδ = 47,800 nM [3]. This orthogonal biological target profile between regioisomers underscores the importance of selecting the C-3 substituted piperidine for bromodomain-focused research campaigns .

BET bromodomain BRD4 Epigenetic reader proteins

Physicochemical Property Differentiation: Secondary vs. Tertiary Amine Impacts logD, pKa, and Synthetic Versatility

The secondary amine of 3-[(3-bromophenyl)methyl]piperidine confers distinct physicochemical properties compared to the tertiary amine of 1-[(3-bromophenyl)methyl]piperidine. For the N-substituted isomer, ACD/Labs Percepta predicts logP = 3.53, logD (pH 5.5) = 0.70, and a pKa (conjugate acid) of approximately 9.0–10.2 . The C-3 substituted target compound, by virtue of its secondary amine, is expected to exhibit a lower logD at physiological pH due to greater hydrogen-bond donor capacity (1 HBD vs. 0 for the tertiary amine), translating to higher aqueous solubility and reduced passive membrane permeability relative to the N-alkyl isomer . Furthermore, the secondary amine enables selective N-functionalisation (N-alkylation, N-acylation, N-sulfonylation, Boc protection) independent of the C-3 benzyl substituent, whereas the N-substituted isomer blocks the nitrogen with the benzyl group, restricting further derivatisation at this position and limiting its utility as a modular synthetic intermediate . The para-bromo regioisomer 3-(4-bromobenzyl)piperidine has a reported computed logP of 3.37, comparable to the meta-bromo analogue, but the altered bromine position may influence halogen-bonding interactions and target selectivity .

Physicochemical properties LogP/LogD pKa Secondary amine reactivity

PI3K Isoform Selectivity of the N-1 Regioisomer: Contrasting Pharmacological Profile Reinforces Regioisomer-Specific Procurement

While 3-[(3-bromophenyl)methyl]piperidine engages bromodomains (BRD4, BRPF), its N-substituted regioisomer 1-[(3-bromophenyl)methyl]piperidine (CAS 59507-40-3) primarily inhibits phosphoinositide 3-kinases (PI3Ks) with the following isoform profile: PI3Kα IC₅₀ = 662 nM, PI3Kβ IC₅₀ = 1,030 nM, PI3Kγ IC₅₀ = 44,100 nM, and PI3Kδ IC₅₀ = 47,800 nM, all measured by competitive fluorescence polarisation kinase assay using PI(3,4)P₂ substrate after 3 h incubation [1]. The PI3Kα/γ selectivity ratio is approximately 67-fold, and the PI3Kβ/δ selectivity ratio is approximately 46-fold, indicating preferential inhibition of Class IA PI3K isoforms (α, β) over Class IB (γ) and the δ isoform [1]. This kinase inhibition profile is entirely absent from the C-3 substituted target compound, reinforcing that the attachment position of the benzyl group to the piperidine ring dictates the biological target class engaged . For researchers specifically requiring bromodomain engagement rather than kinase inhibition, the C-3 isomer is the only appropriate choice [2].

PI3K inhibition Kinase selectivity Regioisomeric pharmacology

3-[(3-Bromophenyl)methyl]piperidine: Recommended Application Scenarios Based on Quantitative Evidence


BRPF Bromodomain Chemical Probe Development (Epigenetics)

The graded BRPF selectivity profile — 65 nM (BRPF1), 1,400 nM (BRPF2), and 7,600 nM (BRPF3) — positions this compound as a starting scaffold for developing biased BRPF1-preferring chemical probes [1]. Researchers can exploit the 23-fold to 117-fold selectivity windows to design target engagement experiments (nanoBRET, FRAP) that distinguish BRPF1-dependent phenotypes from those mediated by BRPF2 or BRPF3 [2]. The free secondary amine permits systematic N-functionalisation to optimise potency and selectivity, while the meta-bromine serves as a synthetic handle for Suzuki or Buchwald-Hartwig coupling to introduce additional diversity [1].

BET Bromodomain Profiling: BD2-Selective Tool Compound Studies

With a BRD4 BD2 Kd of 0.300 nM and BD1 Kd of 3,300 nM (11,000-fold selectivity), this compound serves as a starting point for developing BD2-selective BET bromodomain ligands, an area of active therapeutic interest in oncology and inflammation [1]. Unlike pan-BET inhibitors that engage both BD1 and BD2, BD2-selective ligands may exhibit differentiated anti-inflammatory and anti-proliferative profiles with reduced thrombocytopenia [2]. The orthogonal PI3K activity of the N-1 regioisomer underscores that only the C-3 isomer (CAS 1158746-68-9) should be procured for bromodomain studies [3].

Monoamine Transporter Pharmacology: DAT Engagement Studies

The DAT IC₅₀ of 4,100 nM provides a quantitative starting point for investigating structure-activity relationships around dopamine reuptake inhibition [1]. Compared to 2-benzylpiperidine (DAT Ki = 6,360 nM), the meta-bromine substitution and C-3 attachment position result in moderately enhanced DAT potency, suggesting that further optimisation of the benzyl substitution pattern could yield more potent monoamine transporter ligands [2]. The free secondary amine additionally permits incorporation of substituents known to enhance NET or SERT selectivity in benzylpiperidine series [1].

Medicinal Chemistry Scaffold for Library Synthesis

The combination of a free secondary amine and a meta-bromophenyl group makes this compound a privileged scaffold for parallel library synthesis [1]. The secondary amine can be selectively functionalised (acylation, sulfonylation, reductive amination, urea formation) without affecting the benzyl substituent, while the bromine atom enables Pd-catalysed cross-coupling for biaryl or heteroaryl diversification [2]. In contrast, the N-substituted regioisomer lacks the secondary amine handle, limiting its utility as a modular building block [3]. Procurement of the C-3 isomer is therefore recommended for medicinal chemistry groups requiring maximum synthetic versatility from a single starting material [1].

Quote Request

Request a Quote for 3-[(3-Bromophenyl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.